molecular formula C13H19BO2S B071202 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane CAS No. 190788-58-0

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane

Cat. No.: B071202
CAS No.: 190788-58-0
M. Wt: 250.2 g/mol
InChI Key: QECMXXYJBBIFRJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

The compound, also known as 4-(METHYLTHIO)PHENYLBORONIC ACID PINACOLATE, is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs .

Mode of Action

The compound interacts with its targets, primarily enzymes, by inducing highly reactive oxygen species . This interaction can lead to apoptosis of certain cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways, particularly those involved in the organic synthesis of drugs . It is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Pharmacokinetics

The compound’s high reactivity in various transformation processes suggests that it may have significant bioavailability .

Result of Action

The compound’s action results in the apoptosis and necrosis of certain cancer cells, such as the HCT116 human colon cancer cell and HeLa cells . This makes it a potential treatment for colon cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, boronic ester bonds, which the compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane typically involves the borylation of aryl halides. One common method is the palladium-catalyzed cross-coupling reaction between an aryl halide and bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and scalability. The use of automated systems and advanced catalysts can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or esters.

    Reduction: Reduction reactions can convert the boron-containing group into a hydroxyl group.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Hydroxylated derivatives.

    Substitution: Biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of enzyme inhibitors and fluorescent probes.

    Medicine: Utilized in the design of anticancer drugs and other therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-fluorophenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-(methylthio)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the methylthio group, which can influence its reactivity and stability. This functional group can enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in the synthesis of sulfur-containing organic molecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylsulfanylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2S/c1-12(2)13(3,4)16-14(15-12)10-6-8-11(17-5)9-7-10/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECMXXYJBBIFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590412
Record name 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190788-58-0
Record name 4,4,5,5-Tetramethyl-2-[4-(methylsulfanyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 190788-58-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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